molecular formula C8H4O4-2 B1215562 Phthalate CAS No. 3198-29-6

Phthalate

Cat. No.: B1215562
CAS No.: 3198-29-6
M. Wt: 164.11 g/mol
InChI Key: XNGIFLGASWRNHJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Phthalate(2-) is a this compound that is the dianion obtained by the deprotonation of both the carboxy groups of phthalic acid. It has a role as a human xenobiotic metabolite. It is a conjugate base of a this compound(1-).

Properties

CAS No.

3198-29-6

Molecular Formula

C8H4O4-2

Molecular Weight

164.11 g/mol

IUPAC Name

phthalate

InChI

InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/p-2

InChI Key

XNGIFLGASWRNHJ-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-]

Key on ui other cas no.

3198-29-6

Synonyms

disodium phthalate
phthalate
phthalic acid
phthalic acid, copper salt
phthalic acid, dipotassium salt
phthalic acid, disodium salt
phthalic acid, monobarium salt
phthalic acid, monocalcium salt
phthalic acid, monoiron (2+) salt
phthalic acid, monolead (2+) salt
phthalic acid, monopotassium salt
phthalic acid, monoruthenium salt
phthalic acid, monosodium salt
phthalic acid, potassium salt
phthalic acid, potassium, sodium salt
phthalic acid, sodium salt
potassium hydrogen phthalate

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a stirred reactor 28.4 g of MgCl2, 49.5 g of anhydrous ethanol, 10 ml of vaseline oil ROL OB/30, 100 ml of silicone oil having a viscosity of 350 cs were added. The mixture was heated at 120° C. until MgCl2 was dissolved. The hot reaction mixture was then transferred to a 1.5 l reactor equipped with a Ultra Turrax T-45 N stirrer, containing 150 cm3 of vaseline oil and 150 cm3 of silicone oil. The temperature was maintained at 120° C. whilst stirring for 3 minutes at 3000 RPM. The mixture was then discharged in a 2 liter stirred tank containing 1 l of anhydrous n-heptane cooled to 0° C. whilst stirring at a speed of 6 m/sec for about 20 minutes, maintaining the temperature at 0° C. The particles so obtained, after washing with n-hexane, were subjected to a thermal treatment in a nitrogen stream, at temperatures ranging from 50° to 150° C. until spherical particles were obtained having a residual alcohol content of about 35% by weight. 25 g of this product were charged into a stirred reactor containing 625 ml of TlCl4 at 0° C. and under stirring. The mixture was then heated to 100° C. for one hour and then left to cool. When the temperature of 40° C. was reached, diisobutyl phthalate was added in quantities such to give a molar ratio of magnesium to phthalate of 8. The mixture was heated to 100° C. for 2 hours under stirring and then the solid was left to settle. The hot liquid was removed by syphoning. Then 500 ml of TiCl4 was added and the mixture was heated to 120° C. for 1 hour whilst stirring. After settling, the hot liquid was removed by syphoning and the solid was washed with n-hexane.
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
TlCl4
Quantity
625 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five
Name
Quantity
28.4 g
Type
reactant
Reaction Step Six
Quantity
49.5 g
Type
reactant
Reaction Step Six
[Compound]
Name
vaseline oil
Quantity
10 mL
Type
reactant
Reaction Step Six
[Compound]
Name
silicone oil
Quantity
100 mL
Type
reactant
Reaction Step Six
[Compound]
Name
350
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
vaseline oil
Quantity
150 mL
Type
reactant
Reaction Step Eight
[Compound]
Name
silicone oil
Quantity
150 mL
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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